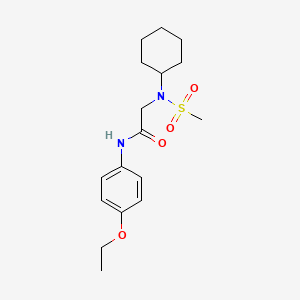
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Cimaglermin, is a small molecule drug that has been developed for the treatment of heart failure. It belongs to the family of growth differentiation factor 11 (GDF11) analogs and has been shown to have potent regenerative properties in animal models.
Mechanism of Action
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by activating the GDF11 signaling pathway, which plays a critical role in regulating tissue regeneration and repair. It binds to the GDF11 receptor and stimulates the production of new cardiac cells, leading to the restoration of cardiac function.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including the promotion of cardiomyocyte proliferation, the inhibition of fibrosis, and the reduction of inflammation. It also enhances angiogenesis and improves the contractility of cardiac muscle.
Advantages and Limitations for Lab Experiments
The advantages of using N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its potent regenerative properties, its ability to improve cardiac function, and its potential use in a wide range of conditions. However, its limitations include the need for further studies to determine its long-term safety and efficacy, as well as the potential for off-target effects.
Future Directions
There are several future directions for the research and development of N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, including the optimization of its dosing and administration, the investigation of its effects in different animal models, and the exploration of its potential use in other conditions such as stroke and Alzheimer's disease. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs.
Scientific Research Applications
N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of heart failure, where it has been shown to improve cardiac function, reduce fibrosis, and promote cardiac regeneration. It has also been investigated for its potential use in other conditions such as stroke, Alzheimer's disease, and muscular dystrophy.
properties
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-11-9-14(10-12-16)18-17(20)13-19(24(2,21)22)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDUKFAAMDCCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea](/img/structure/B3437339.png)

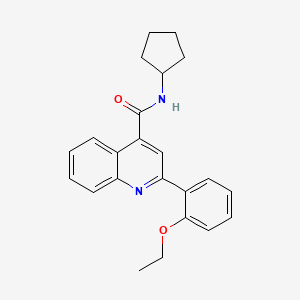
![2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3437367.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3437374.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3437381.png)
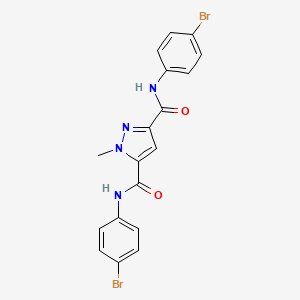
![2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3437393.png)
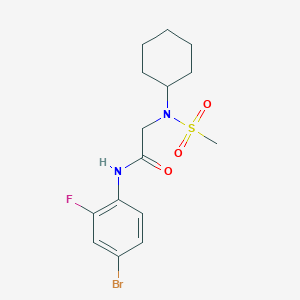
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3437404.png)

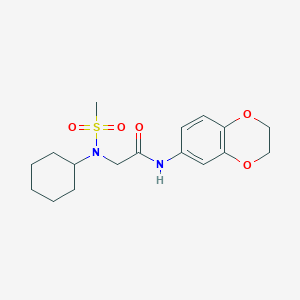
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-cyclohexyl-methanesulfonamide](/img/structure/B3437437.png)